molecular formula C10H9BrN2O2 B1519766 Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 885276-77-7

Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1519766
CAS No.: 885276-77-7
M. Wt: 269.09 g/mol
InChI Key: KAPPNCLJJCCBCK-UHFFFAOYSA-N
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Description

Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-77-7) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with a bromine substituent at position 7 and an ethyl ester group at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents due to its reactive bromine site, which enables cross-coupling reactions . Its molecular formula is C₁₀H₉BrN₂O₂, with a molecular weight of 269.09 g/mol .

Properties

IUPAC Name

ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-8(7)4-3-5-9(13)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPPNCLJJCCBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670307
Record name Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-77-7
Record name Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
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Scientific Research Applications

Medicinal Chemistry

Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate serves as a crucial scaffold in the development of novel therapeutic agents. Its applications include:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, studies have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, with reported values around 0.04μmol0.04\mu mol for COX-2 inhibition .
  • Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines such as A549 and HCT116, with IC50 values indicating potent activity in the nanomolar range . It acts by inhibiting key pathways involved in cancer cell proliferation.
  • Enzymatic Inhibitors : this compound is being explored for its potential to inhibit enzymes critical to various diseases, including HIV-1 reverse transcriptase .

Biochemical Research

This compound is utilized in biochemical studies to investigate the mechanisms of action of certain enzymes. It aids researchers in understanding biological pathways and developing targeted therapies. Notable applications include:

  • Molecular Interaction Studies : The compound's unique structure allows it to bind to various enzymes and receptors, influencing their activity and providing insights into cellular processes .

Agricultural Chemistry

In agricultural chemistry, this compound is applied in the formulation of agrochemicals. Its ability to enhance the effectiveness of crop protection agents contributes to improved agricultural yields .

Material Science

The compound finds applications in material science due to its significant photophysical properties. It is used in:

  • Development of Fluorescent Probes : this compound is employed to create fluorescent materials for various applications, including organic light-emitting devices .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in various analytical techniques. Its role aids in accurately quantifying related compounds in complex mixtures .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Examples
Medicinal ChemistryAnti-inflammatory agentsIC50 ~ 0.04μmol0.04\mu mol for COX-2 inhibition
Antitumor activityCytotoxic effects on A549 and HCT116 cell lines
Enzymatic inhibitorsPotential inhibitor of HIV-1 reverse transcriptase
Biochemical ResearchMolecular interaction studiesUnderstanding enzyme mechanisms
Agricultural ChemistryAgrochemical formulationsEnhanced crop protection effectiveness
Material ScienceDevelopment of fluorescent probesSignificant photophysical properties
Analytical ChemistryStandard in analytical techniquesAccurate quantification in complex mixtures

Case Studies

  • Anti-inflammatory Research : A study published highlighted the synthesis and evaluation of ethyl 7-bromopyrazolo[1,5-a]pyridine derivatives as potential COX inhibitors. The findings indicated that modifications at the 7-position could enhance anti-inflammatory activity .
  • Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines, providing a basis for further development as anticancer agents .
  • Fluorescent Probes Development : Recent advancements have shown that derivatives can be utilized as fluorescent probes in biological imaging applications due to their favorable photophysical properties .

Mechanism of Action

The mechanism by which Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the structural modifications and functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Ethyl 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 885276-93-7)
  • Structure : Bromine at position 5 instead of 5.
  • Properties : Similar molecular weight (269.09 g/mol) but distinct reactivity due to the altered position of bromine. The 5-bromo derivative is less commonly reported in coupling reactions compared to the 7-bromo analog, likely due to steric or electronic factors .
  • Synthesis : Prepared via analogous routes, but regioselectivity in cyclization steps may differ .
Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 55899-30-4)
  • Structure : Bromine at position 4.
  • Applications: Used in Sonogashira coupling reactions to introduce alkynyl groups, as demonstrated in the synthesis of compounds like ethyl 4-((trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyridine-3-carboxylate (80% yield) .
  • Key Data : ¹H NMR shows distinct aromatic proton shifts (e.g., δ 8.48 ppm for H-6) compared to the 7-bromo isomer .
Ethyl 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
  • Reactivity : The 4-bromo derivative undergoes efficient hydrolysis to the carboxylic acid (96% yield) and transesterification to methyl esters (30% yield), highlighting the lability of the ester group in acidic/basic conditions .

Functional Group Modifications

Methyl 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
  • Structure : Methyl ester instead of ethyl.
  • Synthesis: Transesterification of the ethyl ester with methanol and dipotassium phosphate yields the methyl analog (30% after 48 h at 80°C) .
  • Impact : Smaller ester group may enhance solubility in polar solvents but reduce lipophilicity compared to the ethyl derivative.
Ethyl 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1207557-35-4)
  • Structure : Adds a methoxy group at position 3.
  • Synthesis : Prepared via regioselective cyclization using N-chlorosuccinimide (NCS) and substituted alkynes (7% yield) .
  • Applications : The methoxy group may act as an electron-donating substituent, altering electronic properties for targeted interactions in drug design .
Ethyl 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 832138-80-4)
  • Structure : Trifluoromethyl group at position 7 and pyrimidine core instead of pyridine.
  • Properties : The CF₃ group increases electronegativity and metabolic stability, making it valuable in agrochemical and pharmaceutical applications .

Physicochemical and Spectral Comparisons

Compound (CAS) Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR) Reference
Ethyl 7-bromo (885276-77-7) C₁₀H₉BrN₂O₂ Not reported Varies δ 8.38 (s, H-3), 7.56 (d, J=7.2 Hz)
Ethyl 4-bromo C₉H₇BrN₂O₂ Not reported 76–96 δ 8.48 (dd, J=6.9 Hz), 6.86 (t, J=7.1)
Ethyl 6-bromo (55899-30-4) C₁₀H₉BrN₂O₂ Not reported 80 δ 8.47 (d, J=6.8 Hz), 3.84 (t, J=5.3)
Ethyl 5-bromo (885276-93-7) C₁₀H₉BrN₂O₂ Not reported 26–78 IR: 1710 cm⁻¹ (C=O)

Biological Activity

Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a unique structure that enhances its reactivity and biological potential. The compound's molecular formula is C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2}, and its IUPAC name reflects its bromine substitution at the 7-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation. It modulates enzymatic activity by binding to active sites or allosteric sites, which can lead to decreased enzymatic function and subsequent cellular effects .
  • Antitumor Activity : Research indicates that this compound serves as a scaffold for developing antitumor agents. It has been tested in vitro against several cancer cell lines, demonstrating significant cytotoxic effects .

Medicinal Chemistry

This compound is being investigated for its potential in drug development. Its structural properties allow it to serve as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting inflammatory pathways and cancer treatment .

Case Studies

  • Anticancer Activity : A study evaluated the compound's effectiveness against HeLa (cervical cancer) and L929 (normal fibroblast) cells. The results indicated that the compound selectively inhibited the growth of HeLa cells while having a lesser effect on L929 cells, suggesting its potential as an anticancer agent with reduced toxicity to normal cells .
  • HIV-1 Reverse Transcriptase Inhibition : In another study focused on HIV research, derivatives of this compound were synthesized and tested for their ability to inhibit HIV-1 reverse transcriptase (RT). Compounds demonstrated varying degrees of inhibitory activity against both wild-type and drug-resistant strains of HIV-1 RT, highlighting their potential in antiviral therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylateStructureAntitumor
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylateStructureEnzyme inhibitor

This table illustrates the structural diversity within the pyrazolo[1,5-a]pyridine family and their respective biological activities. Each derivative exhibits unique properties that can be exploited for specific therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to introduce diverse substituents:

Reaction TypeConditionsProducts/ApplicationsReferences
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl/heteroaryl derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAmino-substituted analogs
SNAr with aminesK₂CO₃, DMF, 60°CSecondary/tertiary amine derivatives

Key findings :

  • Suzuki couplings yield biaryl products with >75% efficiency when using arylboronic acids.

  • Amination reactions require bulky ligands (e.g., Xantphos) to prevent dehalogenation side reactions.

Ester Hydrolysis and Functionalization

The ethyl carboxylate group participates in hydrolysis and subsequent derivatization:

ReactionConditionsProductsYieldReferences
SaponificationNaOH (1M), EtOH/H₂O, 25°C, 24h7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid82%
Amide FormationEDCI, HOBt, DIPEA, DCMCarboxamide derivatives68-75%
Reduction (LiAlH₄)THF, 0°C → RT, 4hPrimary alcohol analog55%

Notes :

  • Carboxylic acid intermediates are key for synthesizing kinase inhibitors .

  • Direct reduction of the ester to alcohol is low-yielding due to competing bromine displacement.

Cyclization and Ring Expansion

The pyrazolo[1,5-a]pyridine core facilitates cycloaddition and ring-modification reactions:

Reaction TypeReagents/ConditionsProductsReferences
Huisgen CycloadditionCuI, NaN₃, DMF, 100°CTriazole-fused hybrids
Friedländer SynthesisEnolizable ketones, HCl/EtOH, refluxQuinoline analogs
Ring BrominationNBS, AIBN, CCl₄, 80°CDibromo derivatives

Data highlights :

  • Triazole hybrids exhibit enhanced biological activity (e.g., CDK inhibition) .

  • Bromination at the 5-position occurs selectively under radical conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable C–C bond formation:

ReactionCatalytic SystemScopeEfficiencyReferences
Heck ReactionPd(OAc)₂, PPh₃, NEt₃, DMFAlkenyl-substituted derivatives60-70%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, piperidineAlkynyl analogs65-78%
Negishi CouplingZnCl₂, Pd(dppf)Cl₂, THFAlkyl/aryl-zinc adducts70-85%

Critical parameters :

  • Alkynyl products require strict anhydrous conditions to prevent Glaser coupling .

  • Steric hindrance at the 7-position slows reaction kinetics in Negishi couplings.

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C; reactions should be conducted below 150°C .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Catalyst Selection : Pd catalysts with electron-rich ligands (e.g., PPh₃) minimize dehalogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate

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